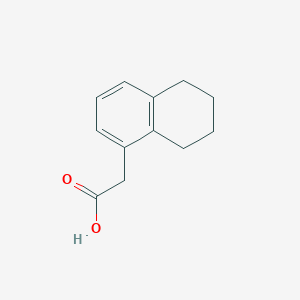
2-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetic acid is an organic compound that belongs to the family of naphthalene derivatives It is characterized by the presence of a carboxylmethyl group linked to the 1-position of a tetrahydronaphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetic acid typically involves the hydrogenation of 1-Naphthaleneacetic acid. The process begins with the preparation of 1-Naphthaleneacetic acid, which can be synthesized through the Friedel-Crafts acylation of naphthalene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to hydrogenation under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced catalytic systems and process control technologies further enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,2-dicarboxylic acid derivatives.
Reduction: Further reduction can lead to the formation of fully saturated naphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is typically used for reduction reactions.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Naphthalene-1,2-dicarboxylic acid derivatives.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to act as a plant growth regulator by mimicking the action of natural auxins. It binds to auxin receptors and activates downstream signaling pathways that regulate cell division, elongation, and differentiation. In medicinal applications, its mechanism of action may involve the inhibition of specific enzymes or receptors involved in inflammatory processes.
Comparaison Avec Des Composés Similaires
2-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetic acid can be compared with other similar compounds, such as:
1-Naphthaleneacetic acid: The parent compound, which lacks the tetrahydro modification.
Indole-3-acetic acid: A naturally occurring auxin with similar plant growth regulatory properties.
2-Naphthaleneacetic acid: An isomer with the carboxylmethyl group linked to the 2-position of naphthalene.
The uniqueness of this compound lies in its tetrahydro modification, which may confer different chemical and biological properties compared to its parent compound and other similar compounds.
Propriétés
Numéro CAS |
776-50-1 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C12H14O2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h3,5-6H,1-2,4,7-8H2,(H,13,14) |
Clé InChI |
HBYIJKKZLCCVML-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC=C2CC(=O)O |
SMILES canonique |
C1CCC2=C(C1)C=CC=C2CC(=O)O |
Key on ui other cas no. |
776-50-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















